Cas no 1178-28-5 (Metoserpate)

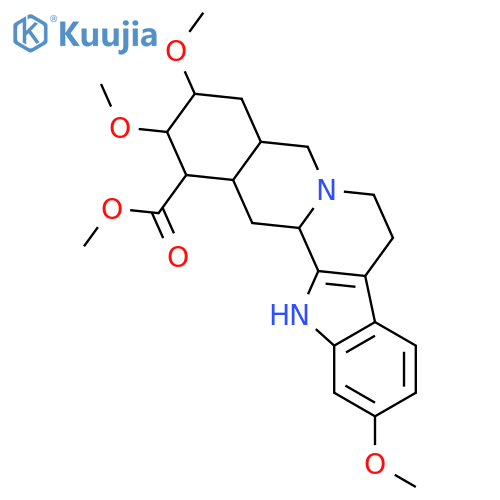

Metoserpate structure

Metoserpate 化学的及び物理的性質

名前と識別子

-

- Yohimban-16-carboxylicacid, 11,17,18-trimethoxy-, methyl ester, (3b,16b,17a,18a,20a)- (9CI)

- Metoserpate

- 11,17,18-trimethoxy-yohimbane-16-carboxylic acid methyl ester

- 18-epi-O-Methylreserpic Acid Methyl Ester

- Mepiserpate

- Methyl 18-epi-O-methyl-3-isoreserpate

- Methyl O-Methyl-18-epireserp

- Methyl O-Methyl-18-epi-reserpate

- Methyl-18-epi-O-methyl-reserpat

- O-Methyl-18-epireserpic Acid Methyl Ester

- CHEMBL2110987

- DB11530

- Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, (3beta,16beta,17alpha,18alpha,20alpha)-

- Su8842 hydrochloride

- Methyl O-methyl-18-epireserpate

- Methyl 11,17,18-trimethoxyyohimban-16-carboxylate

- Methoxerpate (*hydrochloride*)

- Mepiserate hydrochloride

- Methyl (3b,16b,17a,18a,20a)-11,17,18-trimethoxyyohimban-16-carboxylate-

- 3.beta.,20.alpha.-Yohimban-16.beta.-carboxylic acid, 11,17.alpha., 18.alpha.-trimethoxy-, methyl ester, hydrochloride

- methyl trimethoxy[?]carboxylate

- Methyl 11,17.alpha., 18.alpha.-trimethoxy-3.beta., 20.alpha.-yohimban-16.beta.-carboxylate monohydrochloride

- METOSERPATE [INN]

- Methyl 6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

- Metoserpatum

- Metoserpato [INN-Spanish]

- METHYL 11,17.ALPHA.,18.ALPHA.-TRIMETHOXY-3.BETA.,20.ALPHA.-YOHIMBAN-16.BETA.-CARBOXYLATE

- AKOS040753041

- Mepireserpate hydrochloride

- Avicalm

- METOSERPATE [MI]

- Q27293509

- Metoserpatum [INN-Latin]

- 3.beta.,15.alpha., 20.alpha.-Yohimban-16.beta.-carboxylic acid, 11,17.alpha., 18.alpha.-trimethoxy-,methyl ester, hydrochloride

- Metoserpato

- X3G4L02XQU

- Pacitran

- 1178-29-6

- methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

- Mepiserate (*hydrochloride*)

- 3.beta., 20.alpha.-Yohimban-16.beta.-carboxylic acid, 11,17.alpha., 18.alpha.-trimethoxy-, methyl ester, monohydrochloride

- 2,3 alpha-11-trimethoxy-yohimban-1-carbonic acid methylester

- Metoserpate-

- Mepireserpate (*hydrochloride*)

- Metoserpate [INN:BAN]

- SU 9064

- UNII-X3G4L02XQU

- DTXSID0048266

- YOHIMBAN-16-CARBOXYLIC ACID, 11,17,18-TRIMETHOXY-, METHYL ESTER,(3.BETA.,16.BETA.,17.ALPHA.,18.ALPHA.,20.ALPHA.)

- SCHEMBL2109573

- Su 8842 (*hydrochloride*)

- Methyl 11,17alpha,18alpha-trimethoxy-3beta,20alpha-yohimban-16beta-carboxylat

- 1178-28-5

- Methoxerpate hydrochloride

- Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, monohydrochloride, (3.beta.,16.beta.,17.alpha.,18.alpha., 20.alpha.)-

- NSC169862

-

- インチ: InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1

- InChIKey: FPGCYQVKNKEGRQ-UHFFFAOYSA-N

- ほほえんだ: COC1C=CC2C3CCN4CC5CC(OC)C(OC)C(C(OC)=O)C5CC4C=3NC=2C=1

計算された属性

- せいみつぶんしりょう: 428.23100

- どういたいしつりょう: 428.231

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 662

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 6

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73A^2

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Not available

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 213-217°C (dec.)

- ふってん: 566.5±50.0 °C at 760 mmHg

- フラッシュポイント: 296.4±30.1 °C

- 屈折率: 1.607

- ようかいど: Chloroform, DMSO, Methanol

- PSA: 73.02000

- LogP: 2.87260

- ひせんこうど: D26 -37.5° (CHCl3)

- じょうきあつ: 0.0±1.6 mmHg at 25°C

Metoserpate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

Metoserpate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE14110-1mg |

Metoserpate |

1178-28-5 | 1mg |

$278.00 | 2024-04-20 | ||

| A2B Chem LLC | AE14110-2.5mg |

Metoserpate |

1178-28-5 | 2.5mg |

$341.00 | 2024-04-20 | ||

| A2B Chem LLC | AE14110-10mg |

Metoserpate |

1178-28-5 | 10mg |

$902.00 | 2024-04-20 | ||

| TRC | M338810-2.5mg |

Metoserpate |

1178-28-5 | 2.5mg |

$ 227.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484315-2.5 mg |

Metoserpate, |

1178-28-5 | 2.5 mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484551-2.5 mg |

Metoserpate-d3, |

1178-28-5 | 2.5 mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484315-2.5mg |

Metoserpate, |

1178-28-5 | 2.5mg |

¥2858.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484551-2.5mg |

Metoserpate-d3, |

1178-28-5 | 2.5mg |

¥2858.00 | 2023-09-05 | ||

| TRC | M338810-25mg |

Metoserpate |

1178-28-5 | 25mg |

$1748.00 | 2023-05-17 | ||

| TRC | M338810-10mg |

Metoserpate |

1178-28-5 | 10mg |

$ 815.00 | 2023-09-07 |

Metoserpate 関連文献

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

1178-28-5 (Metoserpate) 関連製品

- 146-48-5(yohimbine)

- 483-09-0(Isorauhimbin)

- 50-55-5(Reserpine)

- 131-03-3(Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16b,17a,20a)-)

- 549-84-8(Methyl 17-hydroxy-20xi-yohimban-16-carboxylate)

- 482-85-9(Yohimban-16-carboxylicacid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (16b,17a,18b,20a)-)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬